α-Glucosidase Inhibition
Calycosin (CA) and calycosin-7-O-β-D-glucoside (CAG) were directly compared for α-glucosidase inhibitory activity. CA exhibited an IC₅₀ of 39.45 μM, which was 4.4-fold more potent than CAG (IC₅₀ 174.04 μM). Both compounds outperformed the positive control acarbose (IC₅₀ 471.73 μM) [1]. This head-to-head comparison demonstrates that the presence of a 7-O-glycosidic moiety substantially reduces α-glucosidase inhibition. By class-level inference, calycosin 7-galactoside is expected to exhibit similarly attenuated activity relative to its aglycone due to the shared O-glycosidic linkage at the 7-position.
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | Calycosin 7-galactoside: No direct IC₅₀ data available; structurally inferred to behave similarly to calycosin-7-O-β-D-glucoside |
| Comparator Or Baseline | Calycosin (aglycone): IC₅₀ = 39.45 μM; Calycosin-7-O-β-D-glucoside: IC₅₀ = 174.04 μM; Acarbose: IC₅₀ = 471.73 μM |
| Quantified Difference | CA vs CAG: 4.4-fold difference; CA vs acarbose: 12.0-fold more potent |
| Conditions | In vitro α-glucosidase activity assay (pH 6.8, 37°C); fluorescence quenching and molecular docking analyses |
Why This Matters
For α-glucosidase inhibition assays, procurement of the aglycone (calycosin) is scientifically justified; glycoside forms (including 7-galactoside) require prior enzymatic hydrolysis to achieve comparable potency.
- [1] Han, L., Fang, C., Zhu, R., Peng, Q., Li, D., & Wang, M. (2022). Inhibitory activity and mechanism of calycosin and calycosin-7-O-β-D-glucoside on α-glucosidase: Spectroscopic and molecular docking analyses. Process Biochemistry, 118, 227-235. https://doi.org/10.1016/j.procbio.2022.04.025 View Source
